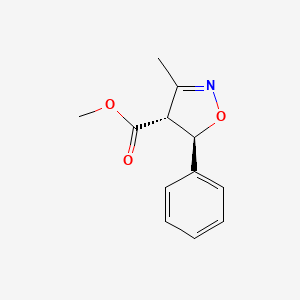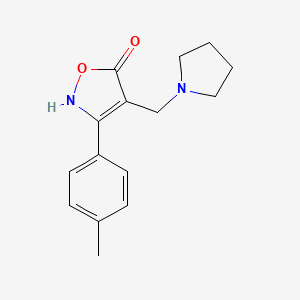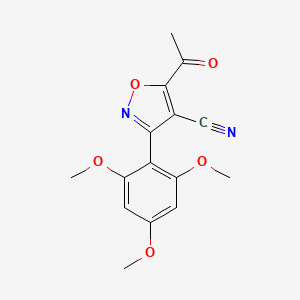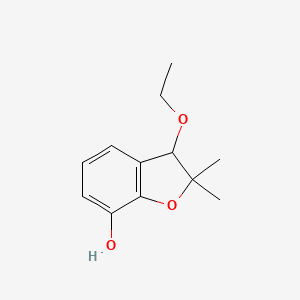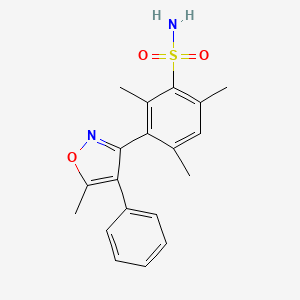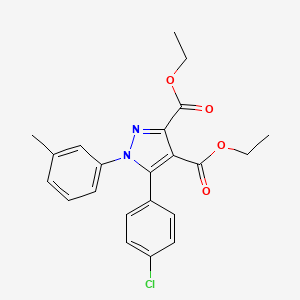![molecular formula C21H22ClN3O2 B12887583 7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine CAS No. 64039-55-0](/img/structure/B12887583.png)
7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . This particular compound features a quinoline core with a chloro substituent at the 7-position and a morpholinoethoxyphenyl group at the 2-position, making it a unique and potentially bioactive molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . For this compound, a possible synthetic route could involve:
Formation of the Quinoline Core: Using the Skraup synthesis, aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene to form the quinoline core.
Chlorination: The quinoline core is then chlorinated at the 7-position using a chlorinating agent such as phosphorus oxychloride.
Substitution Reaction: The 7-chloroquinoline is reacted with 2-(2-morpholinoethoxy)aniline under basic conditions to introduce the morpholinoethoxyphenyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at the 7-position can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Studied for its anticancer properties, particularly against breast and colon cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential antimicrobial activity.
7-Chloroquinoline: A simpler derivative with antimicrobial properties.
Uniqueness
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinoline derivatives. The presence of the morpholinoethoxyphenyl group could enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Propiedades
Número CAS |
64039-55-0 |
|---|---|
Fórmula molecular |
C21H22ClN3O2 |
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
7-chloro-N-[2-(2-morpholin-4-ylethoxy)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C21H22ClN3O2/c22-16-5-6-17-18(7-8-23-20(17)15-16)24-19-3-1-2-4-21(19)27-14-11-25-9-12-26-13-10-25/h1-8,15H,9-14H2,(H,23,24) |
Clave InChI |
UCEXRGNXCZHLCN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCOC2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
